molecular formula C7H14N2 B066909 hexahydro-1H-pyrrolizin-1-amine CAS No. 170442-12-3

hexahydro-1H-pyrrolizin-1-amine

Cat. No.: B066909
CAS No.: 170442-12-3
M. Wt: 126.2 g/mol
InChI Key: NEZWZGLYKBFCQX-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizin-1-amine, also known as HP-1, is an organic compound with a molecular formula of C5H11N. It is a cyclic amine that contains a six-membered ring and a nitrogen atom. HP-1 has attracted a lot of attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural Investigations and Crystallization

  • 3-Pyrroline Hydrates Crystallization : Research on 3-pyrroline, a cyclic amine, led to the discovery of its hydrates, including hexahydrate, which forms a 3D network of interacting water molecules. This has implications for understanding the molecular structure and behavior of related compounds (Rzepiński, Dobrzycki, Cyrański, & Boese, 2016).

Synthesis and Chemical Transformations

  • Selenium-Promoted Synthesis : Enantiomerically pure hexahydro-1H-pyrrolizines were synthesized from β-aminoalcohol, revealing new methods for creating specific molecular configurations (Tiecco, Testaferri, Bagnoli, & Scarponi, 2008).
  • Stereoselective Synthesis : Primary amines combined with keto-aldehyde functionality resulted in the synthesis of pyrrolidines, which were further elaborated into pyrrolizidines. This highlights advanced techniques in stereoselective synthesis (Williams, Kariuki, Reeves, & Cox, 2006).
  • Consecutive Cyclization of Allylaminoalkene : A method was developed for the cyclization of allylaminoalkenes, resulting in bicyclic amines, including hexahydro-1H-pyrrolizine. This indicates the potential for creating complex cyclic structures in organic chemistry (Tsuchida, Kaneshige, Ogata, Baba, Yamamoto, & Tomioka, 2008).

Biological and Medicinal Chemistry Applications

  • Synthesis of Enantiomerically Pure Compounds : Efficient methods were developed for the enantioselective synthesis of hexahydro-1H-pyrrolizin-3-ones from α,β-unsaturated aldehydes. This emphasizes the importance of chirality in medicinal chemistry (Lin, Hong, & Lee, 2016).
  • Conversion of Chiral α-Amino Acids : Enantiomerically pure 3-amino cyclic amines, including hexahydro-1H-pyrrolizin-1-amine, were synthesized from natural α-amino acids, demonstrating the relevance of these compounds in pharmaceuticals (Moon & Lee, 1998).

Chemical Reactions and Properties

  • Pyrrole and Derivative Synthesis : The fundamental role of pyrrole in biological molecules led to various synthetic reactions, including the creation of pyrrolizidine derivatives. This underscores the significance of these compounds in organic synthesis (Anderson & Liu, 2000).

Mechanism of Action

Hexahydro-1H-pyrrolizin-1-amine is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.2 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Safety and Hazards

Hexahydro-1H-pyrrolizin-1-amine is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Hexahydro-1H-pyrrolizin-1-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound’s interactions are primarily mediated through its amine group, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins . These interactions can alter the conformation and activity of enzymes, thereby influencing biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may interact with cell surface receptors or intracellular signaling molecules, leading to changes in downstream signaling cascades. These changes can affect gene expression patterns, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes or receptors, altering their activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable at room temperature, but its activity may decrease over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response . Toxicity studies have indicated that excessive doses of this compound can cause cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For instance, this compound may be transported into cells via specific amino acid transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWZGLYKBFCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170442-12-3
Record name hexahydro-1H-pyrrolizin-1-amine
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